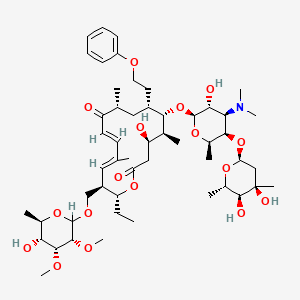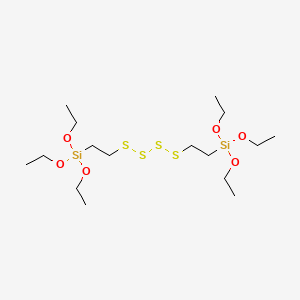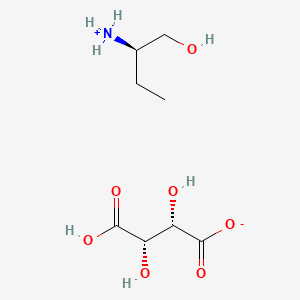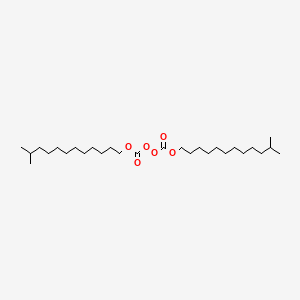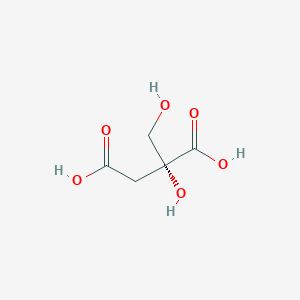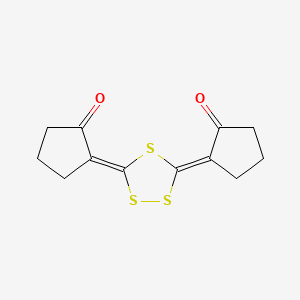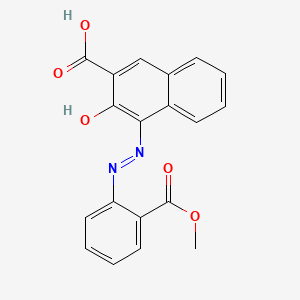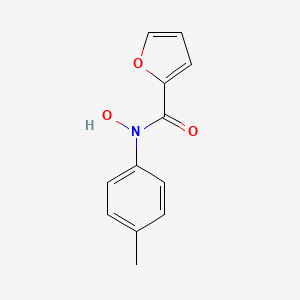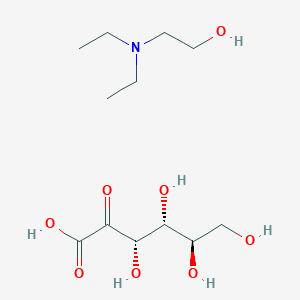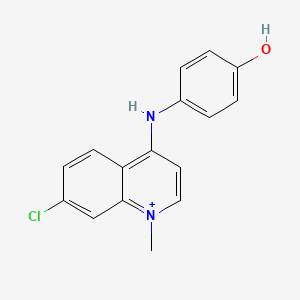
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chlorine atom at the 7th position and a methyl group at the 1st position. Additionally, it has an amino group attached to the 4th position of the quinoline ring, which is further connected to a phenol group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline ring system. This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The resulting quinoline derivative is then chlorinated at the 7th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Next, the methylation of the quinoline ring at the 1st position can be carried out using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH). The amino group is introduced at the 4th position through a nucleophilic substitution reaction using ammonia (NH3) or an amine derivative. Finally, the phenol group is attached to the amino group via a coupling reaction using reagents like phenol and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and reproducible results. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways may vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1-methylquinoline: Lacks the amino and phenol groups, resulting in different chemical and biological properties.
4-Aminoquinoline: Lacks the chlorine and methyl groups, leading to variations in its reactivity and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom, methyl group, amino group, and phenol group in the quinoline ring system allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
24616-93-1 |
|---|---|
Molekularformel |
C16H14ClN2O+ |
Molekulargewicht |
285.75 g/mol |
IUPAC-Name |
4-[(7-chloro-1-methylquinolin-1-ium-4-yl)amino]phenol |
InChI |
InChI=1S/C16H13ClN2O/c1-19-9-8-15(14-7-2-11(17)10-16(14)19)18-12-3-5-13(20)6-4-12/h2-10,20H,1H3/p+1 |
InChI-Schlüssel |
IPYDEOKUKGINPO-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=C2C=C(C=CC2=C(C=C1)NC3=CC=C(C=C3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


